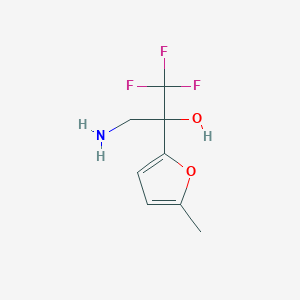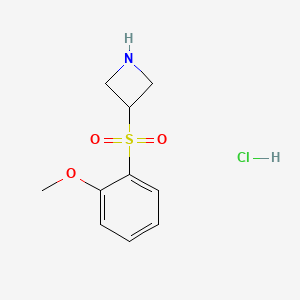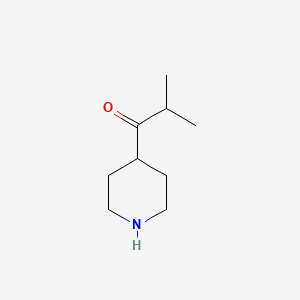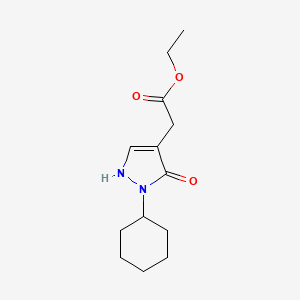
1-(5-Methylthiophene-2-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylthiophene-2-carbonyl)piperazine is a chemical compound with the molecular formula C10H14N2OS. It is known for its unique structure, which includes a piperazine ring bonded to a 5-methylthiophene-2-carbonyl group.
Vorbereitungsmethoden
The synthesis of 1-(5-Methylthiophene-2-carbonyl)piperazine typically involves the reaction of 5-methylthiophene-2-carbonyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(5-Methylthiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or dihydrothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Methylthiophene-2-carbonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(5-Methylthiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the function of a key enzyme involved in a metabolic pathway, leading to therapeutic effects .
The pathways involved in its mechanism of action depend on the specific biological context. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate these pathways and identify the compound’s molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylthiophene-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Thienylcarbonyl)piperazine: This compound has a similar structure but lacks the methyl group on the thiophene ring.
1-(3-Methylthiophene-2-carbonyl)piperazine: This compound has the methyl group in a different position on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
(5-methylthiophen-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3 |
InChI-Schlüssel |
HYBUAYDKCHZAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)


![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)





![1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol](/img/structure/B13207555.png)
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)


